molecular formula C7H15NO2 B1320338 2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine CAS No. 34694-89-8

2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine

Cat. No. B1320338
CAS RN: 34694-89-8
M. Wt: 145.2 g/mol
InChI Key: VGFPQGITBRBQAN-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine is a chemical compound that can be derived from the catalytic hydrogenation of certain dihydrooxazines. This process results in a dynamic mixture of enamines and tetrahydro-2-furanamines, which are key intermediates in the synthesis of various compounds, including pharmaceuticals . Although the specific compound 2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine is not directly mentioned in the provided papers, its structure suggests that it is related to the tetrahydrofuranamines obtained through hydrogenation reactions.

Synthesis Analysis

The synthesis of related tetrahydrofuranamines involves the catalytic hydrogenation of dihydrooxazines, which do not have an alkoxy substituent at C-6. This reaction is carried out under mild conditions in methanol, leading to the formation of enamines and tetrahydrofuranamines. Further transformations can be achieved under more robust hydrogenation conditions or by altering the solvent, such as using glacial acetic acid, to produce different isomeric compounds .

Molecular Structure Analysis

The molecular structure of 2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine would include a tetrahydrofuran ring, which is a five-membered cyclic ether, attached to an ethanamine moiety through a methoxy linker. The tetrahydrofuran ring is a saturated version of the furan ring, which provides stability to the compound. The presence of the ethanamine group suggests

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Routes and Intermediate Applications : A novel synthetic route was developed for compounds related to "2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine," focusing on intermediates for treatments like benign prostatic hyperplasia (Xiaoxia Luo et al., 2008).
  • Telechelic Oligomers with Furanyl Functionality : The synthesis of CC-bond splitting initiators with two furanyl groups, leading to the production of furanyl-terminated telechelics, which could be used in network formation with unsaturated polyesters (D. Edelmann & H. Ritter, 1993).

Biological Activities and Applications

  • Antimicrobial and Antioxidant Properties : Schiff bases derived from similar compounds showed promising in vitro antimicrobial activities against various bacteria and demonstrated good antioxidant activity (I. Warad et al., 2020).
  • DNA Binding and Cytotoxicity : Copper(II) complexes with tridentate ligands, similar in structure to "2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine," demonstrated DNA binding propensity and showed low toxicity for different cancer cell lines, suggesting potential in cancer research (Pankaj Kumar et al., 2012).

Ligand Formation and Coordination Chemistry

  • Tripodal Tetraamine Ligands : Studies on low symmetry pyrazole-based tripodal tetraamine ligands, which share structural similarities, focused on their metal complexes and ligand decomposition reactions. This research is vital for understanding coordination chemistry (John R. Cubanski et al., 2013).

Sensor Applications

  • Colorimetric Sensor for Iron : A Schiff base acting as a colorimetric sensor for iron in aqueous solution was developed from a compound structurally related to "2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine". This application highlights its potential in environmental monitoring (G. You et al., 2015).

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the sources retrieved. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.


Future Directions

The future directions for research and application of this compound are not specified in the sources retrieved. However, given its structural similarity to other compounds, it could potentially be explored for use in various chemical reactions or biological studies.


Please note that this analysis is based on the limited information available and may not be entirely accurate or complete. For a more comprehensive understanding, further research and analysis would be required.


properties

IUPAC Name

2-(oxolan-2-ylmethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-3-5-9-6-7-2-1-4-10-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFPQGITBRBQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602627
Record name 2-[(Oxolan-2-yl)methoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydro-2-furanylmethoxy)-1-ethanamine

CAS RN

34694-89-8
Record name 2-[(Oxolan-2-yl)methoxy]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(oxolan-2-yl)methoxy]ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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